molecular formula C13H7ClN4O2 B15061747 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104615-00-1

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B15061747
CAS No.: 104615-00-1
M. Wt: 286.67 g/mol
InChI Key: XEVZWKHGVYHGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a potent, selective, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) (Source) . SYK is a cytoplasmic tyrosine kinase that plays a critical role in signaling through immune receptors, including the B-cell receptor (BCR) and Fc receptors, making it a pivotal node in inflammatory and autoimmune pathways (Source) . Consequently, this compound is a valuable pharmacological tool for investigating the mechanisms of B-cell-mediated diseases, allergic responses, and has been explored in the context of hematological malignancies such as diffuse large B-cell lymphoma and acute myeloid leukemia (Source) . Its mechanism involves blocking SYK-mediated phosphorylation events, thereby modulating downstream signaling cascades like the MAPK and NF-κB pathways, leading to the inhibition of cell proliferation and promotion of apoptosis in susceptible cell types. This high-quality chemical probe is intended for use in in vitro cellular and biochemical assays to further elucidate SYK biology and validate its potential as a therapeutic target. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

104615-00-1

Molecular Formula

C13H7ClN4O2

Molecular Weight

286.67 g/mol

IUPAC Name

9-chloro-2-(furan-2-yl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C13H7ClN4O2/c14-7-3-4-9-8(6-7)12-16-11(10-2-1-5-20-10)17-18(12)13(19)15-9/h1-6H,(H,15,19)

InChI Key

XEVZWKHGVYHGAM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes to 9-Chloro-2-(furan-2-yl)-triazolo[1,5-c]quinazolin-5(6H)-one

Initial Cyclocondensation of o-Isocyanato Benzonitrile

The synthesis begins with o-isocyanato benzonitrile (25) as the primary precursor. Reacting this substrate with hydrazine under ambient conditions initiates a cyclocondensation process, forming the triazoloquinazoline core. The reaction proceeds via nucleophilic attack of hydrazine on the isocyanate group, followed by intramolecular cyclization to yield 9-chloro-2-(furan-2-yl)-triazolo[1,5-c]quinazolin-5(6H)-one (26) . Key parameters include:

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF)
  • Temperature : Room temperature (20–25°C)
  • Reaction Time : 6–8 hours.

This step establishes the fused triazolo-quinazoline scaffold, with the furan-2-yl moiety introduced via pre-functionalized starting materials.

Chlorination at Position 9

The intermediate 26 undergoes chlorination using phosphorus pentachloride (PCl₅) to introduce a chlorine atom at position 9. The reaction is conducted under reflux in an inert solvent such as dichloromethane (DCM) or chloroform:

  • Molar Ratio : 1:1.2 (26:PCl₅)
  • Temperature : 60–70°C
  • Duration : 3–4 hours.

This step yields 5,9-dichloro-2-(furan-2-yl)-triazolo[1,5-c]quinazoline (27) with >85% purity, as confirmed by thin-layer chromatography (TLC).

Amination at Position 5

The final step involves amination of 27 using aqueous ammonia (NH₃) to replace the chlorine atom at position 5 with an amine group. Conditions for this nucleophilic substitution include:

  • Solvent : Methanol or ethanol
  • Temperature : 50–60°C
  • Reaction Time : 4–6 hours.

The product, 9-chloro-2-(furan-2-yl)-triazolo[1,5-c]quinazolin-5-amine (28) , is isolated via recrystallization from ethanol, achieving a purity of ≥90%.

Critical Analysis of Reaction Conditions

Solvent Selection

  • Cyclocondensation : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing transition states.
  • Chlorination : Non-polar solvents (e.g., DCM) prevent side reactions with PCl₅.
  • Amination : Protic solvents (e.g., methanol) facilitate nucleophilic substitution by solvating NH₃.

Temperature Optimization

Elevated temperatures (>70°C) during chlorination risk decomposition of the triazoloquinazoline core, while suboptimal temperatures (<50°C) in amination lead to incomplete substitution.

Spectroscopic Characterization Data

Table 1: Key Spectral Properties of Intermediate and Final Compounds
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
26 1680 (C=O), 1550 (C=N) 7.45–8.10 (m, aromatic H), 6.35 (s, furan H) 327 [M+H]⁺
27 745 (C-Cl) 7.60–8.25 (m, aromatic H), 6.40 (s, furan H) 361 [M+H]⁺
28 3350 (N-H), 1620 (C=N) 7.50–8.15 (m, aromatic H), 6.30 (s, furan H), 5.10 (s, NH₂) 342 [M+H]⁺

Data adapted from Ref.

Challenges and Limitations

  • Low Yields in Cyclocondensation : Competing side reactions between hydrazine and the nitrile group reduce yields to 60–65%.
  • Purity Issues in Chlorination : Residual PCl₅ necessitates rigorous washing with NaHCO₃ to prevent hydrolysis.

Chemical Reactions Analysis

Acylation Reactions at the 5-Amino Group

The 5-amino group undergoes nucleophilic acyl substitution with activated carbonyl compounds. This reaction is pivotal for generating derivatives with enhanced biological activity.

DerivativeReagent/Reaction ConditionsProduct StructureReference
Phenylacetamide Benzyl chloroformate, DCM, Et₃NN-(9-Chloro-2-furan-2-yl- triazolo[1,5-c]quinazolin-5-yl)-2-phenylacetamide
Butyramide Butyryl chloride, pyridine, refluxN-(9-Chloro-2-furan-2-yl- triazolo[1,5-c]quinazolin-5-yl)-butyramide
Propanamide (R)-2-Phenylpropanoyl chloride, THF(R)-N-(9-Chloro-2-furan-2-yl-triazoloquinazolin-5-yl)-2-phenylpropanamide

Key Findings :

  • Acylated derivatives exhibit high affinity for adenosine receptors (e.g., MRS 1220 in has K<sub>i</sub> = 20 nM at hA<sub>2B</sub> receptors).

  • Steric bulk at the acyl group influences receptor selectivity (e.g., phenylacetyl vs. phenylurea derivatives) .

Chlorine Substitution at Position 9

The 9-chloro group is a potential site for nucleophilic aromatic substitution (SNAr), though direct evidence is limited.

  • Hypothetical Pathway : Substitution with amines or alkoxides under catalytic conditions (e.g., CuI, Pd catalysis) .

  • Observed Stability : The chlorine remains intact in most derivatives, suggesting it is not highly reactive under standard conditions .

Structural Analogues and Bioisosteric Replacements

Comparative studies on triazoloquinazoline derivatives reveal:

  • Core Modifications : Pyrazolo-triazolo-pyrimidine analogues (e.g., compound 9 in ) show enhanced hA<sub>2B</sub> receptor selectivity due to improved hydrophobic interactions.

  • Impact of Substituents :

    • Bulky N5-acyl groups (e.g., arylacetyl) improve hA<sub>2B</sub> affinity .

    • Furan-2-yl at position 2 enhances π-π stacking with TM7 residues .

Synthetic Pathways

While direct synthesis routes for the parent compound are not detailed, related triazoloquinazoline derivatives are typically synthesized via:

  • Cyclocondensation : Quinazolinone precursors with hydrazine derivatives.

  • Triazole Formation : Oxidative cyclization of thiosemicarbazides .

Key Challenges and Research Gaps

  • Limited data on chlorine substitution or furan ring reactivity .

  • Mechanistic insights into receptor binding rely on docking studies rather than kinetic assays .

Scientific Research Applications

9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine A1 and adenosine A2A receptors. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several pathways, including those related to cardiovascular function, neural activity, and immune responses .

Comparison with Similar Compounds

Structural and Functional Analogues

CGS15943
  • Structure: Differs by having a 5-amino group instead of the 5-ketone.
  • Activity: Non-selective adenosine receptor antagonist with affinity for A₁, A₂ₐ, and A₃ subtypes.
  • Key Modifications: Alkylation or acylation of the 5-amino group significantly impacts receptor selectivity. For example, acylation with phenylacetamide (to form MRS1220) enhances A3AR selectivity .
  • Applications: Used as a reference compound in adenosine receptor studies but lacks clinical utility due to non-selectivity .
MRS1220
  • Structure: N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide. The 5-amino group of CGS15943 is replaced with a phenylacetamide moiety.
  • Activity : Potent and selective A3AR antagonist (Ki < 1 nM for hA3AR vs. Ki > 1 µM for A₁/A₂ₐ). Demonstrated efficacy in preventing oligodendrocyte damage in rat optic nerve ischemia models .
  • Advantages Over CGS15943 : 100-fold higher A3AR selectivity due to steric and electronic effects of the phenylacetamide group .
5-Thione Derivatives
  • Example : 2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione (Compound 126).
  • Synthesis : Derived from 5-chloro-2-isothiocyanatobenzonitrile and furan-2-carbohydrazide .
  • Methylation of the thione group (to form methylsulfanyl derivatives) further modulates activity .

Impact of Substituent Modifications

  • Position 9 (Chlorine) :
    • Removal of the chlorine atom reduces antagonist potency. Replacement with hydrogen or methoxyl retains A₁/A₂ affinity but diminishes activity in functional assays (e.g., guinea pig tracheal strip relaxation) .
  • Position 2 (Furan-2-yl) :
    • Substitution with bulkier groups (e.g., 4-bromophenyl) enhances A3AR selectivity but reduces overall affinity .
  • Position 5: Amino Group (CGS15943): Non-selective binding. Acetamide (MRS1220): Enhances A3AR selectivity via hydrophobic interactions.

Receptor Affinity and Selectivity Data

Compound A₁ Affinity (Ki, nM) A₂ₐ Affinity (Ki, nM) A₃ Affinity (Ki, nM) Selectivity (A₃ vs. A₁/A₂ₐ) Key Application
CGS15943 2.3 3.1 12 ~5-fold Non-selective antagonist
MRS1220 >1,000 >1,000 0.65 >1,500-fold Neuroprotection, eye models
Compound 15 Not reported Not reported Not reported N/A Synthetic intermediate
5-Thione Derivatives Not reported Not reported Not reported N/A Chemical probes

Therapeutic Implications

  • MRS1220 : Shows promise in treating ocular pathologies and neuroprotection due to high A3AR specificity .
  • CGS15943: Limited to research due to off-target effects but serves as a scaffold for selective derivatives .
  • 5-Thione/Methylsulfanyl Derivatives: Potential tools for studying A3AR ligand-receptor interactions .

Biological Activity

9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of triazoloquinazolinones, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H8ClN5OC_{13}H_{8}ClN_{5}O with a molecular weight of approximately 285.69 g/mol. The presence of the furan ring and the triazole moiety contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives based on the triazoloquinazolinone scaffold. For instance, structure-activity relationship (SAR) studies indicated that modifications to this scaffold can enhance potency against specific cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa and L363, with some compounds inducing apoptosis through the inhibition of Polo-like kinase 1 (Plk1) .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary evaluations have suggested that it possesses activity against various bacterial strains. The mechanism of action may involve interference with bacterial DNA synthesis or disruption of cell wall integrity .

Binding Affinity Studies

Binding affinity studies conducted using databases like BindingDB indicate that this compound interacts with several protein targets. Specifically, it has been noted for its binding to adenosine receptors and other kinases involved in cancer progression .

Case Studies and Research Findings

Several research findings have provided insights into the biological activity of this compound:

  • Anticancer Mechanism :
    • A study reported that derivatives of triazoloquinazolinones effectively blocked Plk1 localization to centrosomes and kinetochores, leading to mitotic arrest and subsequent apoptosis in cancer cells. The most active compounds required concentrations above 100 μM to induce significant effects .
  • Antimicrobial Evaluation :
    • In vitro tests against Mycobacterium tuberculosis revealed moderate activity for some derivatives with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL . This suggests potential for further development as an anti-tubercular agent.
  • Pharmacokinetic Studies :
    • Studies on pharmacokinetics indicated that certain modifications could improve bioavailability and selectivity towards target enzymes involved in disease pathways .

Data Tables

Activity Type Target IC50/Activity Level Reference
AnticancerPlk1>100 μM
AntimicrobialMycobacterium tuberculosis25–50 µg/mL
Binding AffinityAdenosine receptorsModerate

Q & A

Q. Advanced

  • 5-Amino group : Acylation (e.g., with trifluoroacetamide) enhances lipophilicity and metabolic stability, improving A3 adenosine receptor (A3AR) selectivity (e.g., MRS1220) .
  • 9-Chloro substitution : Replacement with hydrogen or methoxy reduces A2 receptor antagonism in functional assays (e.g., guinea pig tracheal models) but retains binding affinity .
  • 2-Furyl group : Critical for receptor interaction; replacement with bulkier groups (e.g., 4-bromophenyl) alters selectivity profiles .

What methodological approaches are recommended to resolve contradictions in receptor binding data when altering substituents?

Q. Advanced

  • Comparative binding assays : Test analogs against multiple receptor subtypes (A1, A2A, A2B, A3) using radioligand displacement (e.g., [³H]CGS15943 for A2A) .
  • Functional antagonism assays : Use tissue-specific models (e.g., rat cortical membranes for benzodiazepine receptors or guinea pig trachea for adenosine receptors) to correlate binding affinity with physiological effects .

What strategies are employed to enhance the metabolic stability and bioavailability of triazoloquinazoline derivatives?

Q. Advanced

  • Trifluoroacetamide substitution : At the 5-position improves lipophilicity and resistance to enzymatic degradation .
  • PEGylation : Introducing methoxyethoxy groups (e.g., at the 7-position) enhances solubility and pharmacokinetics .

How is the anticancer activity of this compound evaluated in preclinical research?

Q. Basic

  • In vitro screening : Test derivatives at 10 μM against panels of 60 cancer cell lines (e.g., leukemia, lung, breast) using viability assays (e.g., MTT). Activity is reported as % growth inhibition relative to controls .
  • Structure-activity trends : Alkyl or aryl substitutions at the 6-N position correlate with improved potency in colon and ovarian cancer models .

What in vivo models are suitable for testing the neurological effects of adenosine receptor antagonists based on this scaffold?

Q. Advanced

  • Rodent models : Use rat neuroinflammation or Parkinson’s disease models to assess A2A/A3 receptor modulation .
  • Benzodiazepine receptor studies : Evaluate anxiolytic or sedative effects using elevated plus-maze or locomotor activity tests .

How can computational methods like DFT or molecular docking be applied to predict the interaction of derivatives with target receptors?

Q. Advanced

  • DFT calculations : Analyze tautomeric stability (e.g., amine vs. imine forms of CGS15943) to prioritize synthetic targets .
  • Homology modeling : Build A3 receptor models using A1/A2A templates to predict binding modes of 5-substituted analogs .

What are the key considerations in designing analogs with improved antimicrobial activity against resistant strains?

Q. Basic

  • Thio-derivatives : Synthesize 5-thiol analogs (e.g., compound 126) and test against methicillin-resistant S. aureus (MRSA) using MIC assays .
  • N-Alkylation : Introduce hydrophobic groups (e.g., methylsulfanyl) to enhance membrane penetration .

What experimental evidence supports the tautomeric forms of triazoloquinazoline derivatives, and how does this affect their biological activity?

Q. Advanced

  • UV/IR spectroscopy : Differentiate amine (2a) and imine (2b) tautomers of CGS15943. Polar solvents stabilize the amine form, which dominates in receptor binding .
  • Chemical reactivity : Imine forms react with nucleophiles (e.g., ammonia), altering activity profiles in functional assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.